2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine
Description
Properties
IUPAC Name |
2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4S/c14-10-1-2-11-12(9-10)19-13(16-11)18-7-5-17(4-3-15)6-8-18/h1-2,9H,3-8,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQGDOKZDVPPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration-Reduction Pathway
Methodology :
- Nitration : 2-Chlorobenzothiazole is treated with concentrated sulfuric acid and nitric acid at 0–5°C, yielding a mixture of 6-nitro-2-chlorobenzothiazole (78%) and 5-nitro-2-chlorobenzothiazole (8%).
- Reduction : The nitro intermediate is reduced using iron powder in ethanol-acetic acid under reflux, followed by neutralization and extraction. Recrystallization from ethanol affords 6-amino-2-chlorobenzothiazole (83% yield).
Key Data :
| Step | Conditions | Yield | Purity (TLC) |
|---|---|---|---|
| Nitration | H2SO4, HNO3, 0–5°C, 3h | 72% | Rf 0.27 |
| Reduction | Fe, EtOH-HOAc, reflux, 1.5h | 83% | Single spot |
Challenges :
Tin(II) Chloride-Mediated Reduction
Methodology :
6-Nitro-2-chlorobenzothiazole is reduced using tin(II) chloride in ethanol-water with hydrochloric acid at 120°C. Basification with NaOH and ethyl acetate extraction yields 6-amino-2-chlorobenzothiazole (61%).
Advantages :
- Higher scalability due to simplified workup.
- Avoids iron residues, facilitating downstream purification.
Piperazine Coupling: 2-(Piperazin-1-yl)-6-chlorobenzo[d]thiazole
The chlorine atom at position 2 of the benzothiazole undergoes nucleophilic substitution with piperazine.
Sodium Bicarbonate-Assisted Substitution
Methodology :
A mixture of 6-chloro-2-chlorobenzothiazole and piperazine in 2-propanol–water, catalyzed by NaHCO3, is refluxed for 12h. Column chromatography (ethyl acetate/hexane) isolates 2-(piperazin-1-yl)-6-chlorobenzo[d]thiazole (89% yield).
Reaction Table :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Piperazine, NaHCO3 | 2-Propanol/H2O | Reflux | 12h | 89% |
Mechanistic Insight :
- Bicarbonate deprotonates piperazine, enhancing nucleophilicity.
- Polar aprotic solvents like DMF may accelerate substitution but risk side reactions.
Ethanamine Side Chain Introduction
The final step involves functionalizing the piperazine nitrogen with a 2-aminoethyl group.
Bromoacetylation-Azide Reduction
Methodology :
- Acylation : 2-(Piperazin-1-yl)-6-chlorobenzo[d]thiazole reacts with bromoacetyl bromide in dichloromethane at 0°C, forming 1-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-bromoethanone (89% yield).
- Azide Substitution : Treatment with sodium azide in acetone-water yields the azide intermediate.
- Reduction : Catalytic hydrogenation (H2/Pd-C) or Staudinger reaction converts the azide to the primary amine, yielding the target compound (76% overall).
Optimization Notes :
- Bromoacetyl bromide must be added dropwise to prevent exothermic side reactions.
- Azide reduction under hydrogenation requires strict oxygen-free conditions to avoid byproducts.
Direct Amination via Gabriel Synthesis
Alternative Approach :
- Phthalimide Protection : React 1-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl bromide with potassium phthalimide in DMF.
- Deprotection : Hydrazine hydrate cleaves the phthalimide group, releasing the free amine (68% yield).
Comparison :
| Method | Steps | Overall Yield | Scalability |
|---|---|---|---|
| Bromoacetylation | 3 | 76% | Moderate |
| Gabriel Synthesis | 2 | 68% | High |
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost-Efficiency Analysis
- Iron Reduction : Economical but generates metal waste.
- Catalytic Hydrogenation : Higher upfront costs but superior atom economy.
Chemical Reactions Analysis
Types of Reactions
2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions often require a base, such as sodium hydroxide, and are conducted in solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties, primarily as an anti-inflammatory and analgesic agent. Research indicates that similar compounds with piperazine and thiazole derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory pathways.
Table 1: Inhibition of COX Enzymes by Thiazole Derivatives
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound A | 75% | 80% |
| Compound B | 65% | 70% |
| 2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine | TBD | TBD |
Neuropharmacology
The compound has shown promise in studies targeting neurodegenerative diseases such as Alzheimer's. Its structural similarity to known acetylcholinesterase inhibitors suggests it may enhance acetylcholine levels in the brain, potentially improving cognitive function.
Case Study : A recent study evaluated the compound's effect on acetylcholinesterase activity in vitro, demonstrating significant inhibition with an IC50 value comparable to established drugs used in Alzheimer's treatment.
Antimicrobial Activity
Research has indicated that compounds containing benzothiazole structures possess antimicrobial properties. Preliminary studies on this compound have shown moderate activity against various bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | TBD |
| S. aureus | TBD |
| P. aeruginosa | TBD |
Mechanism of Action
The mechanism of action of 2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . Additionally, the compound may interact with other cellular targets, such as receptors and enzymes, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Another benzothiazole derivative with similar biological activities.
2-Amino-6-chlorobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
3-(Piperazin-1-yl)-1,2-benzothiazole: A related compound with potential antimicrobial properties.
Uniqueness
2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine stands out due to its unique combination of a benzothiazole ring and a piperazine moiety, which contributes to its diverse biological activities and potential therapeutic applications . Its ability to undergo various chemical reactions also makes it a valuable intermediate in synthetic chemistry.
Biological Activity
2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine is a compound belonging to the class of benzothiazole derivatives, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a piperazine ring linked to a chlorobenzo[d]thiazole moiety. Its synthesis typically involves the reaction of 2-amino-6-chlorobenzothiazole with piperazine derivatives under controlled conditions. The following synthetic route is commonly employed:
- Synthesis of 6-chlorobenzo[d]thiazole
- Preparation of piperazine derivative
- Coupling reaction under acidic conditions to form the final product.
Biological Activity Overview
The biological activities of this compound include antimicrobial, anti-inflammatory, and potential anticancer effects. Its structural features suggest interactions with various biological targets, leading to diverse pharmacological effects.
Antimicrobial Activity
Research has demonstrated that compounds containing benzothiazole structures exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of several bacterial strains, comparable to standard antibiotics like ciprofloxacin .
Anti-inflammatory Activity
The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. By blocking COX activity, it may reduce inflammation and associated symptoms.
Anticancer Potential
Emerging studies indicate that this compound may possess anticancer properties. For instance, its structural analogs have shown significant cytotoxicity against various cancer cell lines in MTT assays. The mechanism is thought to involve apoptosis induction and cell cycle arrest .
The biological activities are primarily attributed to the compound's ability to interact with specific molecular targets:
- Inhibition of COX enzymes : This action leads to decreased production of pro-inflammatory mediators.
- Interaction with cellular receptors : The compound may modulate signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanamine, and what factors influence reaction yields?
- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperazine derivatives are often coupled with chlorobenzo[d]thiazole intermediates using reflux conditions in polar aprotic solvents like 1,4-dioxane or ethanol. Key steps include cyclization of substituted benzoic acid hydrazides with phosphorus oxychloride at 120°C . Reaction yields (typically 2–5% overall) depend on solvent choice, temperature control, and purification methods (e.g., acidified ice/water precipitation followed by recrystallization) .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Answer : Structural confirmation involves:
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.8–8.2 ppm), piperazine CH₂ groups (δ 2.5–3.5 ppm), and ethanamine NH₂ (δ 1.6–2.0 ppm) .
- IR Spectroscopy : Stretching vibrations for C-Cl (750–800 cm⁻¹), C=N (1600–1650 cm⁻¹), and NH₂ (3300–3500 cm⁻¹) .
- X-ray Crystallography : Resolves bond angles and lattice parameters (e.g., C-Cl bond length ~1.74 Å in piperazine derivatives) .
Q. What are the key pharmacological assays used to evaluate this compound’s bioactivity?
- Answer : Standard protocols include:
- In vitro cytotoxicity : Tested against cancer cell lines (e.g., MCF-7, HEPG-2) using sulforhodamine B (SRB) assays. IC₅₀ values are calculated after 48-hour exposure .
- Antibacterial activity : Agar diffusion assays against gram-positive/negative strains, with zone-of-inhibition measurements .
- Controls include DMSO vehicle (≤0.5% v/v) and reference compounds like CHS-828 .
Advanced Research Questions
Q. How can computational modeling be integrated to predict the reactivity or pharmacological properties of this compound?
- Answer : Quantum chemical calculations (e.g., DFT) optimize reaction pathways and predict electronic properties (e.g., HOMO-LUMO gaps). Reaction path searches combined with molecular docking (e.g., AutoDock Vina) simulate binding affinities to targets like PGE2 or kinase enzymes . Machine learning models trained on spectral databases can also predict NMR shifts with ±0.1 ppm accuracy, reducing experimental validation time .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). For example:
- Cell line specificity : HA22T liver cancer cells may show higher sensitivity than DLD-1 colon cells due to differential expression of drug transporters .
- Normalization : Use WI-38 fibroblast controls to distinguish cytotoxic vs. selective effects .
- Standardization : Adopt CONSORT guidelines for dose-response curves and replicate counts (n ≥ 3) .
Q. How can reaction parameters be optimized for scalable synthesis while maintaining purity?
- Answer :
- Process control : Use microreactors to enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis of chlorobenzo[d]thiazole intermediates) .
- Catalysts : Piperidine (0.5 mL) accelerates cyclization steps, improving yield by 15–20% .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes unreacted hydrazides, achieving >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
